molecular formula C7H11F2N3O2 B2965788 Ethyl 5-azido-4,4-difluoropentanoate CAS No. 2167346-38-3

Ethyl 5-azido-4,4-difluoropentanoate

Cat. No. B2965788
CAS RN: 2167346-38-3
M. Wt: 207.181
InChI Key: VAIRAFOBTFPAES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-azido-4,4-difluoropentanoate is a chemical compound with the formula C7H11F2N3O2 and a molecular weight of 207.18 g/mol . It is available for purchase from various chemical suppliers .

Scientific Research Applications

Organic Synthesis

Ethyl 5-azido-4,4-difluoropentanoate is utilized in organic synthesis, particularly in the formation of various heterocycles . It serves as a versatile intermediate for synthesizing five-, six-, or organometallic heterocyclic systems and their fused analogs. The azido group in the compound participates in intermolecular or intramolecular reactions under thermal, catalyzed, or non-catalyzed conditions, leading to the creation of complex organic molecules.

Pharmaceutical Applications

In pharmaceutical research, this compound is involved in the synthesis of α-azido ketones, which are precursors for a range of biologically active molecules . These include compounds with antiallergic, antihistamine, antibacterial, anti-HIV, and antitumor activities. The azido group can undergo 1,3-dipolar cycloaddition reactions to form 1,2,3-triazoles, which are significant in drug development due to their stability and pharmacological properties.

Material Science

Ethyl 5-azido-4,4-difluoropentanoate finds its application in material science as a building block for synthesizing fluorinated compounds . These fluorinated derivatives are crucial in developing materials with specific properties like resistance to solvents, oils, and biological degradation.

Agricultural Chemistry

The compound’s role in agricultural chemistry is linked to its use in synthesizing heterocyclic compounds that can serve as intermediates for agrochemicals . These intermediates are essential for developing new pesticides, herbicides, and fungicides with improved efficacy and safety profiles.

Biochemistry Research

In biochemistry, Ethyl 5-azido-4,4-difluoropentanoate is used to study enzyme-catalyzed reactions and metabolic pathways . Its incorporation into biomolecules can help in tracing and understanding biochemical transformations, which is vital for developing therapeutic strategies.

Environmental Science

This compound is also significant in environmental science research, where it can be used to develop novel materials for environmental remediation . Its chemical properties allow it to bind with pollutants, aiding in their capture and breakdown, thus contributing to pollution control and sustainable environmental practices.

Click Chemistry

Ethyl 5-azido-4,4-difluoropentanoate is a key reagent in click chemistry applications . Its azido group reacts with alkynes to form triazoles in a highly efficient and selective manner, which is beneficial for creating diverse molecular libraries quickly and reliably.

Nanotechnology

Lastly, in nanotechnology, this compound is used to modify the surface properties of nanoparticles . The azido group can be used to attach various functional groups to the nanoparticles, altering their interaction with biological systems, which is crucial for drug delivery and diagnostic applications.

properties

IUPAC Name

ethyl 5-azido-4,4-difluoropentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N3O2/c1-2-14-6(13)3-4-7(8,9)5-11-12-10/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIRAFOBTFPAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(CN=[N+]=[N-])(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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